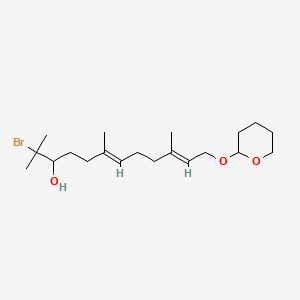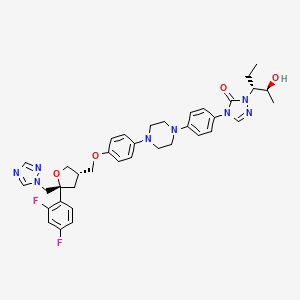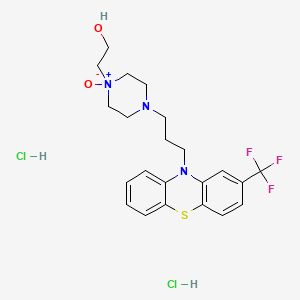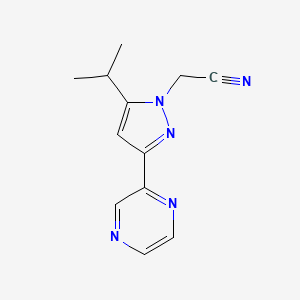
2-(Difluoromethyl)-3-methoxy-thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-methoxy-thiophene is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a methoxy group (-OCH3) attached to the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of thiophene derivatives using reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under mild conditions . This method is notable for its operational simplicity and good functional group tolerance.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-3-methoxy-thiophene may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the thiophene ring . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-3-methoxy-thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted thiophenes.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-3-methoxy-thiophene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-3-methoxy-thiophene involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, hydroxyl, or thiol groups, allowing the compound to mimic or inhibit the activity of natural substrates . This interaction can modulate various biochemical pathways, including enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-thiophene: Lacks the methoxy group, making it less polar.
3-Methoxy-thiophene: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
2-(Trifluoromethyl)-3-methoxy-thiophene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its chemical and biological properties.
Uniqueness: 2-(Difluoromethyl)-3-methoxy-thiophene is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various applications, particularly in the development of novel pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C6H6F2OS |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-methoxythiophene |
InChI |
InChI=1S/C6H6F2OS/c1-9-4-2-3-10-5(4)6(7)8/h2-3,6H,1H3 |
InChI-Schlüssel |
KHEFMHYXOKCWDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)

![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)









